molecular formula C36H27Br2N2OP B12835759 2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide

2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide

Cat. No.: B12835759
M. Wt: 694.4 g/mol
InChI Key: OAKXSJCIAMNDMM-UHFFFAOYSA-L
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Description

2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its intricate molecular structure, which includes naphthalene, diphenylphosphoryl, and phenanthroline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and phenanthroline derivatives, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthalene or phenanthroline derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide involves its interaction with specific molecular targets. In biological systems, it may bind to certain proteins or nucleic acids, influencing their function. The pathways involved can include signal transduction, gene expression regulation, and enzymatic activity modulation.

Comparison with Similar Compounds

Similar Compounds

    2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline: This compound shares structural similarities but lacks the diphenylphosphoryl group.

    2,9-Di(2-naphthyl)-4,7-diphenyl-1,10-phenanthroline: Another similar compound with a different substitution pattern on the naphthalene moiety.

Uniqueness

The uniqueness of 2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide lies in its combination of naphthalene, diphenylphosphoryl, and phenanthroline groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications in organic electronics and as a research tool in various scientific disciplines.

Properties

Molecular Formula

C36H27Br2N2OP

Molecular Weight

694.4 g/mol

IUPAC Name

6-(6-diphenylphosphorylnaphthalen-2-yl)-1,4-diazoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,9,11(15),12-heptaene;dibromide

InChI

InChI=1S/C36H27N2OP.2BrH/c39-40(32-9-3-1-4-10-32,33-11-5-2-6-12-33)34-18-17-27-22-28(14-15-29(27)24-34)31-23-30-16-13-26-8-7-19-37-20-21-38(25-31)36(30)35(26)37;;/h1-19,22-25H,20-21H2;2*1H/q+2;;/p-2

InChI Key

OAKXSJCIAMNDMM-UHFFFAOYSA-L

Canonical SMILES

C1C[N+]2=C3C(=CC(=C2)C4=CC5=C(C=C4)C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C=CC8=C3[N+]1=CC=C8.[Br-].[Br-]

Origin of Product

United States

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